molecular formula C17H20O5 B5868892 tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No. B5868892
M. Wt: 304.34 g/mol
InChI Key: AJNMKEGHZNZZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate, also known as Boc-DMA, is a chemical compound that has been used extensively in scientific research. This compound is a derivative of 7-hydroxycoumarin and has been synthesized using various methods.

Mechanism of Action

Tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is a fluorescent probe that emits fluorescence upon excitation with light of a specific wavelength. The mechanism of action of tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is based on the principle of fluorescence resonance energy transfer (FRET). When tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is bound to a target molecule, the fluorescence emission of the probe is altered due to the proximity of the target molecule. This change in fluorescence emission can be used to monitor the binding properties of the target molecule.
Biochemical and Physiological Effects:
tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability. tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has been used in live-cell imaging studies to monitor the changes in intracellular pH and to detect reactive oxygen species. It has also been used to monitor the binding properties of proteins and nucleic acids in vitro.

Advantages and Limitations for Lab Experiments

Tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of target molecules. tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is also easy to use and can be applied to various biological systems. However, tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has some limitations. It requires a specific excitation wavelength for fluorescence emission, and the signal can be affected by the presence of other fluorescent molecules in the sample.

Future Directions

Tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has several potential future directions for scientific research. It can be used to study the binding properties of new drug candidates and to monitor the activity of enzymes and receptors. tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate can also be used to study the interaction of proteins with nucleic acids and to monitor the changes in intracellular pH in disease states. Moreover, tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate can be modified to improve its properties and to develop new fluorescent probes for biological applications.
Conclusion:
tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is a highly sensitive fluorescent probe that has been used extensively in scientific research. It has several advantages for lab experiments and has minimal biochemical and physiological effects. tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has potential future directions for scientific research, and it can be used to study various biological systems.

Synthesis Methods

Tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the esterification of 7-hydroxycoumarin with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with dimethylamine to obtain tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has been widely used in scientific research as a fluorescent probe for various biological applications. It has been used to study the interaction of proteins with small molecules, DNA, and RNA. tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has also been used to study the binding properties of receptors and enzymes. Moreover, tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has been used to detect reactive oxygen species and to monitor the intracellular pH of cells.

properties

IUPAC Name

tert-butyl 2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-10-6-12(20-9-15(19)22-17(3,4)5)16-11(2)8-14(18)21-13(16)7-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNMKEGHZNZZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

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